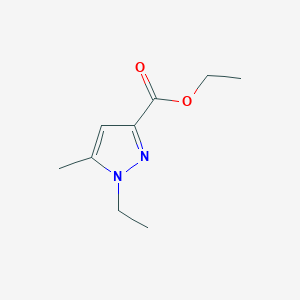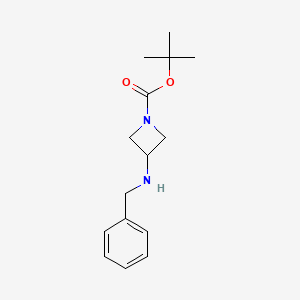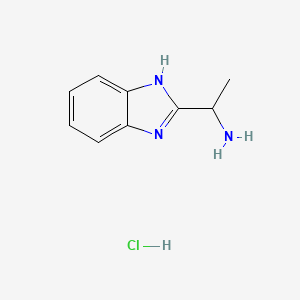
1-乙基-5-甲基-1H-吡唑-3-羧酸乙酯
描述
Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate is a derivative of pyrazole . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . This compound has been studied for its antimicrobial activity against various bacteria and fungi .
Synthesis Analysis
The synthesis of ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate and its analogues has been reported in several studies . Pyrazole synthesis often involves the reaction of acetylenic ketones with hydrazine derivatives to form pyrazolines, which then provide the desired pyrazoles .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The empirical formula is C7H10N2O2, and the molecular weight is 154.17 .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 132-145 °C . It has an assay of 97% .科学研究应用
Biological Research Material
Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate can be used as a biochemical reagent in life science research due to its pyrazole structure, which is a common scaffold in various biological molecules .
Antibacterial and Anti-inflammatory Applications
Pyrazole derivatives exhibit a range of biological properties, including antibacterial and anti-inflammatory effects. This compound could potentially be used in the development of new therapeutic agents with these properties .
Anti-cancer Research
Some pyrazole derivatives have been shown to possess anti-cancer properties. Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate may be useful in cancer research, particularly in studying mechanisms of apoptosis and cell cycle regulation .
Peptide Analogs and Precursors
The compound could serve as a precursor for the synthesis of peptide analogs or optically active amino acids, which are valuable in medicinal chemistry and drug design .
Catalysis and Synthesis
In synthetic chemistry, pyrazole derivatives are used as intermediates in the synthesis of more complex molecules. This compound could be involved in catalytic processes or regioselective synthesis .
Development of Sulfonamide Derivatives
Pyrazole carboxylic acids are used to synthesize sulfonamide derivatives, which have various pharmacological activities. Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate could be a starting material for such syntheses .
安全和危害
作用机制
Target of Action
It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Pyrazoles are known to exhibit tautomerism , a phenomenon that may influence their reactivity and interaction with targets. This could potentially result in changes in the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biological activities , suggesting that this compound may also interact with multiple biochemical pathways.
属性
IUPAC Name |
ethyl 1-ethyl-5-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-11-7(3)6-8(10-11)9(12)13-5-2/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXRSKKACFNPNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585888 | |
| Record name | Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | |
CAS RN |
50920-45-1 | |
| Record name | Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1340861.png)







![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1340902.png)



![5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride](/img/structure/B1340918.png)